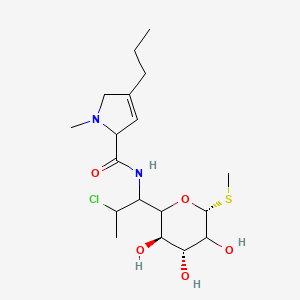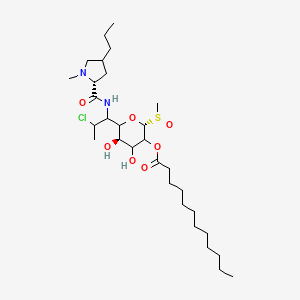
Faropenem Related Compound 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Related Compound 2 is a derivative of Faropenem . Faropenem is a penem with a tetrahydrofuran substituent at position C2, exhibiting broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes . It has improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem is also resistant to hydrolysis by many beta-lactamases .
Synthesis Analysis
The synthetic process of Faropenem has been studied . Azetidinone was used as the starting material and the target compound was prepared via seven steps of reaction . These steps included displacement, condensation, organometallic reaction, induced cyclization, and hydrolysis .Molecular Structure Analysis
The molecular formula of Faropenem is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid . The molecular weight is 285.32 g/mol .Chemical Reactions Analysis
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical And Chemical Properties Analysis
The molecular weight of Faropenem is 285.32 g/mol . The molecular formula is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .Applications De Recherche Scientifique
Antibacterial Activity
Faropenem, an oral penem, exhibits broad-spectrum antibacterial activity. It is effective against a variety of pathogens, including Gram-negative and Gram-positive bacteria, and anaerobic bacteria. Studies have shown its high activity against Enterobacteriaceae, Staphylococcus spp., Streptococcus spp., Neisseria spp., Enterococcus faecalis, Haemophilus influenzae, Moraxella catarrhalis, and certain anaerobes like Peptostreptococcus and Clostridium perfringens (Woodcock et al., 1997). Faropenem also shows considerable effectiveness against anaerobic pathogens involved in systemic infections and periodontal bacteria (Milazzo et al., 2003).
Effectiveness Against Drug-Resistant Tuberculosis
Faropenem demonstrates potential as an alternative therapy for drug-resistant tuberculosis. It has been found to efficiently kill Mycobacterium tuberculosis, exhibiting superior activity against a subpopulation of nongrowing but metabolically active cells, which are believed to be responsible for relapses in tuberculosis (Dhar et al., 2014).
Pharmacodynamic Properties
Faropenem's pharmacodynamic properties, including bactericidal activity and postantibiotic effects, have been studied. It shows significant postantibiotic effects against various strains, including E. coli, S. aureus, and Streptococcus pneumoniae, highlighting its potential for clinical effectiveness (Boswell et al., 1997).
Effectiveness Against Skin and Soft Tissue Infections
Faropenem is highly active against pathogens isolated from skin and soft tissue infections, including those from animal and human bites. It inhibits a high percentage of aerobic and anaerobic isolates, demonstrating its potential utility in treating such infections (Goldstein et al., 2002).
Population Pharmacokinetics
Population pharmacokinetic studies of faropenem in healthy volunteers and patients show its high stability to beta-lactamase and broad antibacterial spectrum. The study provides insight into the pharmacokinetic model of faropenem, considering factors like creatinine clearance and absorption characteristics (Hirooka et al., 2005).
Safety And Hazards
Propriétés
Numéro CAS |
429691-43-0 |
|---|---|
Nom du produit |
Faropenem Related Compound 2 |
Formule moléculaire |
C21H33NO7SSi |
Poids moléculaire |
471.65 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3S,4R)- 1-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α,2-dioxo-4-[[[(2R)-tetrahydro-2-furanyl]carbonyl]thio]-, 2-propen-1-yl ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



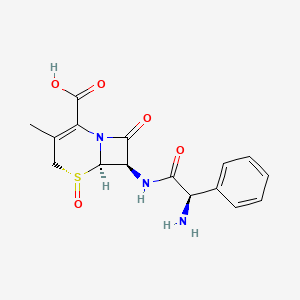
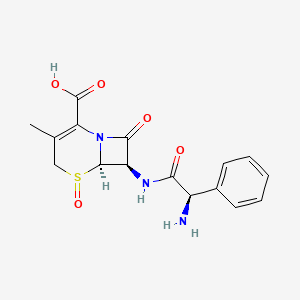
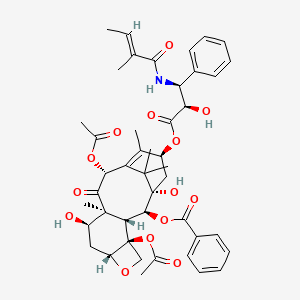
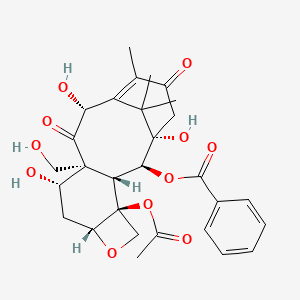
![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)

